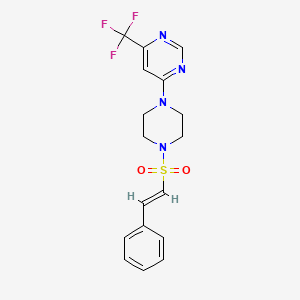
(E)-4-(4-(styrylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(4-(styrylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine, commonly known as STF-62247, is a small molecule inhibitor of the oncoprotein MYC. MYC is a transcription factor that plays a critical role in the regulation of cell growth and proliferation. Overexpression of MYC has been implicated in the development of many types of cancer, making it an attractive target for cancer therapy.
Aplicaciones Científicas De Investigación
STF-62247 has been widely used in scientific research to study the role of MYC in cancer. It has been shown to inhibit the growth of a variety of cancer cell lines both in vitro and in vivo. STF-62247 has also been used to study the downstream effects of MYC inhibition, including changes in gene expression, cell cycle arrest, and apoptosis.
Mecanismo De Acción
STF-62247 binds to the MYC protein and disrupts its interaction with its binding partner, MAX. This prevents MYC from binding to DNA and activating the transcription of genes involved in cell growth and proliferation. The inhibition of MYC leads to a decrease in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects:
STF-62247 has been shown to have significant effects on cancer cell lines. It inhibits the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer. STF-62247 also induces apoptosis in cancer cells, leading to their death. In addition, STF-62247 has been shown to have minimal toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
STF-62247 has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to administer to cells in vitro and in vivo. It has also been shown to have minimal toxicity in normal cells, making it a safe option for research. However, STF-62247 has some limitations. It is not effective in all types of cancer, and some cancer cell lines may be resistant to its effects.
Direcciones Futuras
There are several future directions for research involving STF-62247. One area of focus is the development of combination therapies that target MYC and other signaling pathways involved in cancer. Another area of research is the identification of biomarkers that can predict which patients will respond to MYC inhibition. Additionally, there is ongoing research to develop more potent and selective MYC inhibitors that may be more effective in treating cancer.
Métodos De Síntesis
STF-62247 was first synthesized by researchers at the SGC-UNC in 2009. The synthesis involves a series of chemical reactions starting with the condensation of 4-(4-bromophenyl)piperazine with (E)-4-(4-formylstyryl)benzenesulfonamide. The resulting intermediate is then subjected to a series of reactions to yield the final product, STF-62247.
Propiedades
IUPAC Name |
4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2S/c18-17(19,20)15-12-16(22-13-21-15)23-7-9-24(10-8-23)27(25,26)11-6-14-4-2-1-3-5-14/h1-6,11-13H,7-10H2/b11-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVATVMGDWJPWFV-IZZDOVSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(4-(styrylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

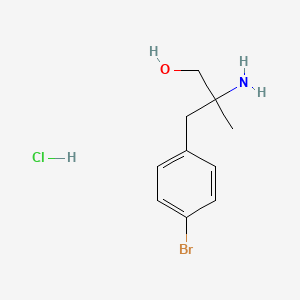
![N-(3-fluorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2396514.png)
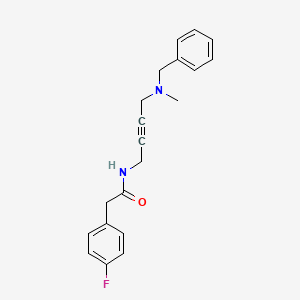
![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2396520.png)
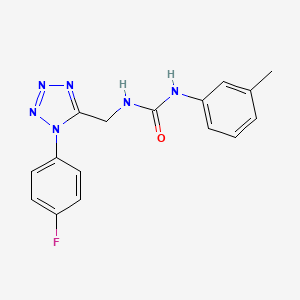
![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2396523.png)
![2,5-dichloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2396524.png)
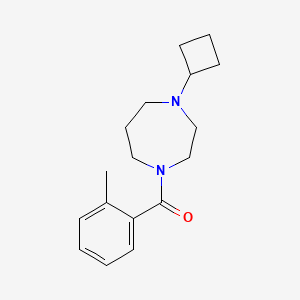
![N-(4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2396527.png)
![N-[4-(trifluoromethoxy)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B2396528.png)
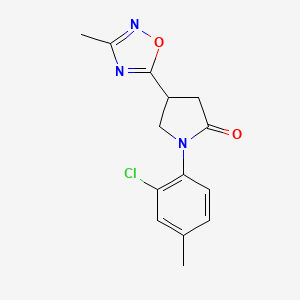
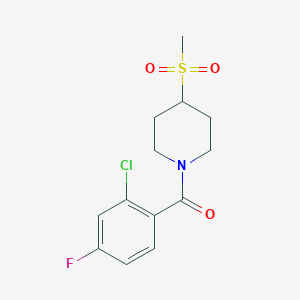
![6-Cyclopropyl-2-[[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2396533.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2396535.png)